Z-Gly-pro-phe-pro-leu-OH

Übersicht

Beschreibung

Z-Gly-pro-phe-pro-leu-OH is a synthetic peptide composed of the amino acids glycine, proline, phenylalanine, and leucine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-pro-phe-pro-leu-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting the amino groups of the amino acids. The general steps include:

Resin Loading: The first amino acid (leucine) is attached to the resin.

Deprotection: The Fmoc group is removed using a base such as piperidine.

Coupling: The next Fmoc-protected amino acid (proline) is activated using a coupling reagent like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and added to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (phenylalanine, proline, glycine).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions are crucial for efficient production. The use of high-throughput synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Z-Gly-pro-phe-pro-leu-OH can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific reagents for mutagenesis or chemical modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids, while oxidation might produce modified peptides with oxidized residues.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Key Building Block

GPFPL serves as a crucial building block in the synthesis of peptides. Its specific amino acid sequence contributes to the stability and efficacy of therapeutic peptides, making it an essential component in biochemistry and drug development. The presence of proline residues enhances the peptide's resistance to enzymatic degradation, which is vital for therapeutic applications .

Synthesis Techniques

The synthesis of GPFPL typically employs solid-phase peptide synthesis (SPPS). This method involves attaching Z-glycine to a solid support, followed by the sequential addition of proline, phenylalanine, another proline, and leucine. Each step requires activation of the carboxyl group of incoming amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC).

Drug Development

Inhibition of Serine Proteases

GPFPL has been studied for its inhibitory effects on serine proteases, a diverse group of enzymes involved in numerous biological processes such as digestion and blood clotting. By binding to the active sites of these enzymes, GPFPL prevents them from cleaving protein substrates, making it a valuable tool for studying enzyme functions and developing new drugs targeting these pathways.

Targeting Biological Pathways

Researchers leverage GPFPL in designing novel pharmaceuticals aimed at specific biological pathways. Its unique structure allows for tailored interactions with biological receptors, enhancing the potential for targeted therapies .

Biotechnology

Production of Specialized Proteins

In biotechnology, GPFPL is utilized to create specialized proteins and enzymes that can optimize industrial processes. For instance, it plays a role in the production of biofuels and bioplastics by improving enzyme efficiency in various biochemical reactions .

Interaction Studies

Studies involving GPFPL focus on its binding affinity to specific receptors or enzymes. For example, it has been shown to interact with collagenase enzymes, which are crucial for tissue remodeling and repair processes. Understanding these interactions aids in elucidating the functional roles of peptides in physiological contexts.

Cosmetic Formulations

Enhancing Skin Penetration

GPFPL is explored in cosmetic science for its ability to enhance skin penetration and improve the delivery of active ingredients in skincare products. This application is particularly relevant for developing formulations that require efficient absorption through the skin barrier .

Wirkmechanismus

The mechanism of action of Z-Gly-pro-phe-pro-leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclo(Pro-Pro-Phe-Phe): A cyclic peptide with similar amino acid composition.

Cyclo(Leu-Pro-Ile-Pro): Another cyclic peptide with proline and leucine residues.

Cyclo(Tyr-Pro-Phe-Gly): A cyclic peptide containing phenylalanine and glycine.

Uniqueness

Z-Gly-pro-phe-pro-leu-OH is unique due to its specific linear sequence and the combination of amino acids. This sequence can confer distinct biological activities and properties compared to cyclic peptides or other linear peptides with different sequences.

Biologische Aktivität

Z-Gly-Pro-Phe-Pro-Leu-OH, a synthetic pentapeptide, has garnered significant attention in biochemical research due to its unique structure and biological activities. This compound, characterized by the sequence of amino acids glycine, proline, phenylalanine, proline, and leucine, is known for its role as an inhibitor of serine proteases and its potential applications in drug development and biotechnology.

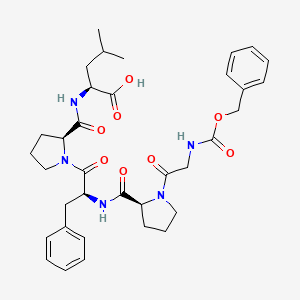

Chemical Structure and Properties

- Molecular Formula : C35H45N5O8

- Molar Mass : 663.76 g/mol

- Structure : The compound features a Z-protecting group (benzyloxycarbonyl) on the glycine residue, enhancing its stability and solubility.

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Z-glycine is attached to a solid support followed by sequential addition of the other amino acids. This method allows for high purity and yield of the final product.

Inhibition of Serine Proteases

This compound functions primarily as an inhibitor of serine proteases. These enzymes play critical roles in various biological processes such as digestion and blood coagulation. The peptide binds to the active site of serine proteases, preventing them from cleaving protein substrates. This characteristic makes it a valuable tool for studying enzyme function and developing therapeutic agents targeting these enzymes .

Interaction with Collagenase

Research indicates that this compound interacts with collagenase enzymes, which are essential for tissue remodeling and repair. Such interactions are crucial for understanding the functional roles of peptides in physiological contexts and their therapeutic potential in wound healing and tissue regeneration .

Case Studies

- Enzyme Specificity Studies : A study examined the specificity of proline-containing peptides towards ZIP peptidase. It was found that replacing proline with leucine significantly reduced cleavage activity, highlighting the importance of proline in peptide stability and enzyme interaction .

- Peptide Hydrolysis : Kinetic analyses demonstrated that the rate of hydrolysis decreases with increasing chain length among peptides similar to this compound. This suggests that structural modifications can influence enzymatic activity .

- Therapeutic Applications : Due to its inhibitory effects on serine proteases, this compound is being explored for potential applications in drug development aimed at diseases involving dysregulated proteolytic activity.

Applications

This compound is utilized in various fields:

- Peptide Synthesis : Serves as a building block for therapeutic peptides.

- Drug Development : Aids in designing pharmaceuticals targeting specific biological pathways.

- Biotechnology : Used in creating specialized proteins for industrial applications.

- Cosmetic Science : Investigated for enhancing skin penetration of active ingredients .

Comparative Analysis with Similar Peptides

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Gly-Pro-Phe-Pro-Leu | Serine protease inhibitor, collagenase interaction |

| Z-Gly-Pro-Leu-Gly-Pro-OH | Gly-Pro-Leu-Gly-Pro | Substrate for collagenase and prolyl endopeptidase |

| Z-Gly-Pro-Phe-His-OH | Gly-Pro-Phe-His | Studied for cleavage by ZIP peptidase |

Eigenschaften

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N5O8/c1-23(2)19-27(34(45)46)38-32(43)29-16-10-18-40(29)33(44)26(20-24-11-5-3-6-12-24)37-31(42)28-15-9-17-39(28)30(41)21-36-35(47)48-22-25-13-7-4-8-14-25/h3-8,11-14,23,26-29H,9-10,15-22H2,1-2H3,(H,36,47)(H,37,42)(H,38,43)(H,45,46)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNVGZIRPDUFOZ-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.